molecular formula C75H108FN25O13 B12380894 Cyclorasin 9A5

Cyclorasin 9A5

Número de catálogo: B12380894
Peso molecular: 1586.8 g/mol
Clave InChI: STTDVDZQIPNJOX-QOGSZLFSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Propiedades

Fórmula molecular

C75H108FN25O13

Peso molecular

1586.8 g/mol

Nombre IUPAC

3-[(2S,5S,8S,11R,14S,17S,20S,23R,26S,29S,32R)-32-butyl-14,17,20,26-tetrakis(3-carbamimidamidopropyl)-29-[(4-fluorophenyl)methyl]-8-[(1R)-1-hydroxyethyl]-5-(1H-indol-3-ylmethyl)-11-methyl-23-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]propanamide

InChI

InChI=1S/C75H108FN25O13/c1-4-5-17-50-62(105)97-55(29-30-59(77)103)67(110)100-58(38-46-39-90-49-18-9-8-16-48(46)49)70(113)101-60(41(3)102)71(114)91-40(2)61(104)92-51(19-10-31-86-72(78)79)63(106)93-52(20-11-32-87-73(80)81)64(107)94-53(21-12-33-88-74(82)83)65(108)99-57(37-43-23-26-44-14-6-7-15-45(44)35-43)69(112)96-54(22-13-34-89-75(84)85)66(109)98-56(68(111)95-50)36-42-24-27-47(76)28-25-42/h6-9,14-16,18,23-28,35,39-41,50-58,60,90,102H,4-5,10-13,17,19-22,29-34,36-38H2,1-3H3,(H2,77,103)(H,91,114)(H,92,104)(H,93,106)(H,94,107)(H,95,111)(H,96,112)(H,97,105)(H,98,109)(H,99,108)(H,100,110)(H,101,113)(H4,78,79,86)(H4,80,81,87)(H4,82,83,88)(H4,84,85,89)/t40-,41-,50-,51+,52+,53+,54+,55+,56+,57-,58+,60+/m1/s1

Clave InChI

STTDVDZQIPNJOX-QOGSZLFSSA-N

SMILES isomérico

CCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)[C@@H](C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N

SMILES canónico

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)C(C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N

Origen del producto

United States

Descripción

Contextualization of Novel Small Peptides in Biological Systems

In recent decades, there has been a burgeoning recognition of the pivotal roles that small peptides play as transmitters and regulators within biological systems. researchgate.net These molecules, molecularly positioned between small molecules and large proteins, are integral to a multitude of signaling pathways that govern physiological functions. explorationpub.com Small peptides can be derived from the processing of precursor proteins or translated from what were once considered non-coding regions of the genome. nih.gov Their diverse functions span from hormonal control, as seen with endogenous peptides like insulin (B600854) and somatostatin, to neuroprotective activities. researchgate.netexplorationpub.com

The unique characteristics of small peptides, such as high specificity and the potential for novel structural conformations not found in nature, make them attractive candidates for therapeutic development. explorationpub.comfredhutch.org Researchers are increasingly exploring constrained peptides, which are small, rigid, and chemically stable, for their potential to engage "undruggable" targets that are inaccessible to traditional small-molecule drugs or larger antibody-based therapies. fredhutch.org This growing field provides the scientific backdrop for the development of engineered peptides like Cyclorasin 9A5.

Historical Perspective on the Discovery and Initial Characterization of this compound

This compound was engineered as a bicyclic peptidyl inhibitor specifically designed to target Ras proteins. nih.govresearchgate.net The Ras subfamily of small GTPases is mutated in approximately 30% of human cancers, making them a compelling, yet notoriously difficult, target for anticancer drugs due to their relatively flat protein surface. nih.gov The development of this compound was the result of a medicinal chemistry campaign aimed at improving the potency and cell permeability of earlier compounds. nih.gov

Initial studies reported that this compound was a cell-permeable peptide that could inhibit the interaction between Ras and its downstream effector protein, Raf. nih.gov This inhibition was shown to block Ras signaling pathways and induce apoptosis (programmed cell death) in various lung cancer cell lines. nih.govnih.gov The peptide was designed by incorporating a cyclic cell-penetrating peptide (CPP) motif to enhance its entry into cells, a significant hurdle for many peptide-based therapeutics. nih.gov Early characterization suggested that this compound preferentially bound to the active, GTP-bound form of K-Ras, thereby blocking its interactions with effector proteins. researchgate.netnih.gov

Table 1: Initial Reported Activity of this compound

Metric Reported Value Target/Cell Line Reference
IC₅₀ (Ras-Raf Interaction) 0.12 µM K-Ras nih.gov
LD₅₀ (Anti-proliferative) ~3 µM H1299 Lung Cancer Cells nih.gov
K_D (Binding Affinity) 0.44 µM FITC-9A5 to Ras-GTP nih.gov

| K_D (Binding Affinity) | 2.5 µM | FITC-9A5 to Ras-GDP | nih.gov |

Rationale for Comprehensive Mechanistic and Functional Investigations of this compound

The primary rationale for the intensive investigation of this compound stemmed from its potential to address a long-standing challenge in oncology: the direct inhibition of mutant Ras proteins. researchgate.net For decades, Ras was considered "undruggable" due to the absence of obvious binding pockets on its surface that could be targeted by conventional small molecules. researchgate.net The discovery of a peptide capable of directly binding Ras-GTP and disrupting its signaling represented a significant conceptual breakthrough. nih.govresearchgate.net

Mechanistic studies were crucial to understand how this compound exerted its effects. Research indicated that by blocking the Ras-effector interaction, the peptide could simultaneously inhibit two major downstream signaling cascades: the Raf/MEK/ERK pathway and the PI3K/PDK1/Akt pathway. nih.gov The dual inhibition of these pathways is a highly sought-after therapeutic strategy, as it can lead to a synergistic decrease in cancer cell viability. nih.gov Investigations showed that treatment with this compound led to the dephosphorylation of key proteins like MEK and Akt in cancer cells, providing a biochemical basis for its observed anti-proliferative and pro-apoptotic effects. nih.gov These promising initial findings spurred further research to validate its mechanism and potential as a novel class of anticancer agent. researchgate.net

Overview of Current Research Gaps and Future Directions Pertaining to this compound

Despite the initial enthusiasm, subsequent, more rigorous biophysical investigations have raised significant questions about the mechanism of action of this compound, highlighting a critical research gap. biorxiv.orgnih.gov Several studies have now characterized this compound as a potential false-positive hit, a common pitfall in drug discovery where a compound appears active in initial screens but its effects are due to non-specific or off-target mechanisms. nih.gov

Using multiple gold-standard techniques, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays, these later studies demonstrated a lack of specific, high-affinity binding between this compound and KRas. biorxiv.orgnih.gov Instead of stabilizing the protein, the peptide appeared to induce protein unfolding and destabilization. nih.gov Furthermore, the cellular activities attributed to on-target Ras inhibition were found to be a result of off-target effects. It was shown that at the concentrations where it exhibited anti-proliferative activity, this compound disrupted cell membranes, causing cell lysis. biorxiv.orgnih.gov This membrane disruption was quantified by measuring the release of intracellular lactate (B86563) dehydrogenase (LDH). biorxiv.org

Table 2: Re-evaluation of this compound Activity

Assay Finding Implication Reference
Surface Plasmon Resonance (SPR) No specific binding to KRas detected Questions direct target engagement nih.gov
Isothermal Titration Calorimetry (ITC) No binding to KRas G12D or G12V detected Confirms lack of direct interaction nih.gov
Thermal Shift Assay Induced destabilization (negative ΔTₘ) of KRas Suggests protein unfolding, not specific binding biorxiv.org
LDH Release Assay Caused LDH leakage (EC₅₀ = 30 µM) Cellular activity likely due to membrane rupture biorxiv.org

| Counterscreening | Strong anti-proliferative effects in KRas-independent cell lines | Activity is not specific to KRas signaling | nih.gov |

These findings underscore a crucial future direction for research in this area: the implementation of rigorous, multi-faceted screening funnels to eliminate false-positive compounds early in the drug discovery process. nih.gov For this compound specifically, future research would need to unambiguously disprove these compelling off-target findings to re-establish its credibility as a direct Ras inhibitor. The scientific narrative of this compound serves as an important case study, emphasizing that initial promising results must be validated through orthogonal, reporter-free biophysical assays and appropriate cellular counterscreens to ensure true on-target activity. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Cyclorasin B3
Cyclorasin 9A54
Cyclorasin 12A
Cyclorasin 9A16
FITC-9A5
Insulin
Somatostatin
SAH-SOS1A
KRpep-2d
Paclitaxel

Molecular Mechanism of Action of Cyclorasin 9a5

Elucidation of Molecular Targets and Binding Interactions

Identification of Primary Protein Targets: Ras-GTP and K-Ras

The primary molecular targets of Cyclorasin 9A5 are proteins of the Ras family, particularly in their active, GTP-bound state (Ras-GTP). mdpi.comnih.govnih.gov The peptide has been shown to bind to Ras-GTP, including the frequently mutated K-Ras isoform, near the effector-binding site. biorxiv.orgnih.govnih.gov This binding is crucial for its inhibitory function. While it demonstrates a preference for the active Ras-GTP state, it also interacts with the inactive GDP-bound form, albeit with lower affinity. nih.gov Some studies have also noted its interaction with wild-type H-Ras. nih.gov However, there is conflicting research suggesting that this compound and its analogs may not bind to K-Ras and instead induce protein destabilization. a-star.edu.sg

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between this compound and its targets has been quantified through various biophysical assays. It orthosterically inhibits the Ras-Raf protein interaction with a reported half-maximal inhibitory concentration (IC50) of 120 nM. medchemexpress.commedchemexpress.comnih.gov

Fluorescence anisotropy experiments using a fluorescein (B123965) isothiocyanate (FITC)-labeled version of this compound (FITC-9A5) revealed its binding affinities (KD) for different forms of K-Ras G12V. FITC-9A5 binds to Ras-GTP, Ras-GPPNP (a non-hydrolyzable GTP analog), and Ras-GDP with KD values of 0.44 µM, 0.64 µM, and 2.5 µM, respectively, indicating a roughly six-fold selectivity for Ras-GTP over Ras-GDP. nih.govnih.gov The apparent KD values for wild-type K-Ras and H-Ras were 1.2 µM and 1.4 µM, respectively. nih.gov It is important to note that the FITC labeling required a modification to the peptide sequence which may have reduced its affinity for K-Ras. nih.gov

Further studies have reported an IC50 of approximately 3.1 µM for the inhibition of EGF-stimulated activation of downstream effectors in H1299 cells. cenmed.comsigmaaldrich.comsigmaaldrich.com

Interactive Table: Binding Affinity of this compound to Ras Proteins

LigandProtein TargetBinding ParameterValue
This compoundK-Ras G12V (Ras-Raf interaction)IC50120 nM medchemexpress.commedchemexpress.comnih.gov
FITC-9A5K-Ras G12V-GTPKD0.44 µM nih.gov
FITC-9A5K-Ras G12V-GPPNPKD0.64 µM nih.gov
FITC-9A5K-Ras G12V-GDPKD2.5 µM nih.gov
FITC-9A5Wild-type K-RasApparent KD1.2 µM nih.gov
FITC-9A5Wild-type H-RasApparent KD1.4 µM nih.gov
This compoundEGF-stimulated signaling (H1299 cells)IC50~3.1 µM cenmed.comsigmaaldrich.comsigmaaldrich.com

Structural Basis of this compound-Target Interactions

The structural basis of the interaction between this compound and Ras has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govnih.gov These studies suggest that this compound binds to an extended area on the Ras protein surface that is located between the switch I and switch II loops. nih.gov This binding site overlaps with the region where effector proteins, such as Raf, bind. nih.govnih.gov

Specifically, ¹H-¹⁵N heteronuclear single quantum correlation (HSQC) NMR spectroscopy experiments with ¹⁵N-labeled K-Ras-GPPNP showed that the addition of this compound caused chemical shift perturbations in residues within the switch I loop of K-Ras. researchgate.net This provides direct evidence of the interaction at this site. researchgate.net The conformation of this compound itself is also noteworthy; it can change from an extended conformation in water to a more compact, amphipathic structure in less polar environments, which may facilitate its cell permeability. nih.gov

Intracellular Signaling Cascades Modulated by this compound

By binding to Ras-GTP, this compound effectively modulates downstream signaling pathways that are critical for cancer cell function. mdpi.combiorxiv.orgnih.gov

Modulation of Ras-Effector Interactions

This compound directly interferes with the interaction between Ras and its downstream effector proteins. nih.govmdpi.com A primary example of this is the inhibition of the Ras-Raf interaction. medchemexpress.comnih.govnih.gov By binding to the effector-binding site on Ras, this compound orthosterically blocks the recruitment of Raf kinase, a crucial first step in the MAPK/ERK signaling cascade. nih.govnih.gov This disruption of the Ras-Raf interaction has been demonstrated in vitro and in cellular assays. nih.govacs.org

Similarly, this compound is thought to inhibit the interaction between Ras and phosphoinositide 3-kinase (PI3K), another key effector of Ras signaling. mdpi.comnih.gov This dual inhibition of both the Raf and PI3K pathways is a significant aspect of its mechanism of action. nih.govnih.gov

Downstream Pathway Inhibition

The blockade of Ras-effector interactions by this compound leads to the suppression of downstream signaling pathways. mdpi.comnih.gov This includes the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are frequently hyperactivated in cancer. nih.govaging-us.com

In cancer cell lines, treatment with this compound has been shown to dose-dependently inhibit the phosphorylation of MEK and Akt. nih.gov For instance, in H1299 lung cancer cells, this compound inhibited the EGF-stimulated phosphorylation of both Akt at threonine 308 and MEK with an IC50 of approximately 3 µM. nih.gov Complete abolishment of phosphorylation for these proteins was observed at concentrations of 12 µM or higher. nih.gov The phosphorylation of ERK1/2, which is downstream of MEK, was also decreased. nih.gov This simultaneous inhibition of both the MEK/ERK and PI3K/Akt pathways contributes to the observed anti-proliferative and pro-apoptotic effects of the peptide. nih.govnih.gov

Biological Roles and Functional Significance of Cyclorasin 9a5 in Model Systems

Evaluation in In Vitro Cellular Models

Cyclorasin 9A5 is a cell-permeable cyclic peptide that was initially identified as an inhibitor of Ras-effector protein interactions. nih.govresearchgate.net Its biological effects have been evaluated in various in vitro models, primarily using cancer cell lines, yielding a complex and debated body of evidence regarding its mechanism of action.

Initial studies reported that this compound could enter human cancer cells, bind directly to Ras proteins, and consequently block downstream signaling pathways. nih.gov In the H1299 lung cancer cell line, which harbors an N-Ras G12V mutation, this compound was found to be the most potent among a series of tested peptides, with a lethal dose (LD50) of approximately 3 µM. nih.gov The compound was observed to inhibit the epidermal growth factor (EGF)-stimulated phosphorylation of key signaling proteins MEK and Akt in a dose-dependent manner, with an IC50 of about 3 µM. nih.gov This disruption of the Raf/MEK/ERK and PI3K/Akt pathways was linked to the induction of apoptosis. nih.govacs.org Treatment of H1299 cells with 10 µM of this compound for three hours led to a 2.3-fold increase in caspase-3 activity, a key marker of apoptosis. nih.gov The anti-proliferative and pro-apoptotic effects were also observed in other lung cancer cell lines, including H358 (mutant K-Ras G12C) and even in lines with wild-type Ras but mutant EGFR, such as H1975 and H1650. nih.gov

Reported On-Target Cellular Activities of this compound
Cell LineRas/EGFR StatusAssayReported FindingConcentrationSource
H1299N-Ras G12VAnti-proliferative ActivityLD50 of ~3 µM~3 µM nih.gov
H1299N-Ras G12VInhibition of MEK/Akt PhosphorylationIC50 of ~3 µM~3 µM nih.gov
H1299N-Ras G12VApoptosis Induction2.3-fold increase in caspase-3 activity10 µM nih.gov
H358K-Ras G12CInhibition of MEK/Akt PhosphorylationReduced phosphorylationNot specified nih.gov
H1975WT Ras, Mutant EGFRInhibition of MEK/Akt PhosphorylationReduced phosphorylationNot specified nih.gov
H1650WT Ras, Mutant EGFRInhibition of MEK/Akt PhosphorylationReduced phosphorylationNot specified nih.gov

However, subsequent research has challenged these findings, suggesting that the cellular activities of this compound may be attributable to off-target effects rather than specific Ras inhibition. nih.govbiorxiv.orgnih.gov These studies demonstrated that this compound exhibits strong anti-proliferative effects in cancer cell lines that are not dependent on KRas signaling for survival, such as the osteosarcoma cell line U-2 OS and the lung cancer cell line A549. nih.govbiorxiv.org In both cell lines, potent cytotoxicity was observed at concentrations above 20 µM. nih.gov

Reported Off-Target Cellular Activities of this compound
Cell LineRas DependencyAssayReported FindingConcentrationSource
U-2 OSKRas-IndependentAnti-proliferative ActivityStrong anti-proliferative effect>20 µM nih.govbiorxiv.org
A549KRas-IndependentAnti-proliferative ActivityStrong anti-proliferative effect>20 µM nih.gov
Not specifiedNot applicableMembrane Disruption (LDH Release)EC50 of 30 µM30 µM biorxiv.org

Functional Analysis in Ex Vivo Systems

There is no publicly available scientific literature detailing the functional analysis of this compound in ex vivo systems.

Studies in Preclinical In Vivo Models

There is no publicly available scientific literature describing studies of this compound in preclinical in vivo models, such as mouse xenograft models. While related, optimized compounds have been evaluated in vivo, data for this compound itself has not been reported. nih.gov

Phenotypic Consequences of this compound Modulation in Model Organisms

Consistent with the absence of in vivo studies, there is no published data on the phenotypic consequences of this compound modulation in model organisms, such as effects on tumor growth suppression in mice. The observed consequences are limited to the cellular phenotypes, such as apoptosis and growth inhibition, documented in in vitro experiments. nih.gov

Methodologies for Investigating Cyclorasin 9a5

Peptide Synthesis and Optimization Strategies

The creation of Cyclorasin 9A5 was not a direct synthesis but rather the result of a systematic process of discovery and refinement. This process began with large-scale screening and was followed by iterative chemical modifications to enhance potency and cellular activity.

This compound was identified through the screening of a combinatorial library of cell-permeable bicyclic peptides against the oncoprotein K-Ras. nih.gov The library was designed with a dual-ring structure. One ring contained a cell-penetrating peptide (CPP) motif, FΦR₄ (where Φ is L-2-naphthylalanine), to facilitate entry into cells. nih.gov The other ring featured a degenerate peptide sequence, which provided a diverse pool of potential binding candidates for the target protein. nih.govacs.org

The screening process was conducted using an on-bead, enzyme-linked assay. The library, synthesized on TentaGel microbeads in a one-bead-one-compound format, was screened against biotinylated K-Ras G12V. nih.govnih.gov Beads that bound to K-Ras were identified by a colorimetric reaction, isolated, and their peptide sequences were determined using partial Edman degradation-mass spectrometry. nih.gov This high-throughput approach allowed for the rapid assessment of millions of compounds, leading to the identification of initial hits that were then subjected to further optimization. nih.govacs.org

The synthesis of this compound and its precursors is achieved using Solid-Phase Peptide Synthesis (SPPS), a standard and efficient method for building peptide chains on an insoluble resin support. researchgate.netpeptide.com The process involves the sequential addition of amino acids to a growing peptide chain anchored to the resin. peptide.com For this compound, a linear precursor is first synthesized as an activated mercaptophenylacetic acid (MPAA) thioester. researchgate.net

Once the linear peptide is assembled and cleaved from the resin, the crucial cyclization step is performed in solution. The crude linear peptide is cyclized by adding it to a mixture of acetonitrile (B52724) and water with imidazole. researchgate.net This head-to-tail amidation reaction forms the cyclic structure of the final compound. researchgate.net The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC), and the final product is purified using semi-preparative HPLC. researchgate.net The integrity and topology of the cyclized peptide are confirmed using techniques like MALDI-TOF Mass Spectrometry and COSY NMR. researchgate.net

Following the initial library screening, Structure-Activity Relationship (SAR) studies were instrumental in optimizing the lead compounds to produce this compound. An initial hit, designated cyclorasin 9A, was selected for optimization. nih.gov An alanine (B10760859) scan of this parent compound revealed that several residues, including naphthylalanine, 4-fluorophenylalanine (Fpa), threonine, norleucine, and tryptophan, were critical for binding to K-Ras. nih.gov

CompoundKey Modifications from Parent CompoundK-Ras Binding (IC50, µM)Anti-proliferative Activity (LD50, µM)
This compoundOptimized sequence from initial hits≤0.2~3
Cyclorasin 9A51Val-9, Tle-10, F2pa-3 substitutions0.014Less active than 9A5
Cyclorasin 9A54Val-9, Tle-10, F2pa-3 substitutions0.018Less active than 9A5

Biophysical and Structural Characterization Methods

To understand how this compound functions at a molecular level, various biophysical and structural techniques have been employed. These methods have provided insights into its three-dimensional structure and its direct interaction with the Ras protein.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool for characterizing this compound. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), have been used to confirm the head-to-tail cyclization of the peptide by observing correlations between specific protons in the amino acid residues. researchgate.net

To map the binding site on its target, ¹H-¹⁵N heteronuclear single quantum correlation (HSQC) NMR experiments were performed. nih.govresearchgate.net By mixing ¹⁵N-labeled K-Ras with this compound and observing chemical shift perturbations, researchers identified the regions of K-Ras affected by binding. nih.gov These studies showed that residues within the "switch I" loop of K-Ras, a primary binding site for its effector proteins, were perturbed upon interaction with this compound. nih.gov Furthermore, NMR studies comparing the conformation of this compound in different solvents (water vs. DMSO) revealed its structural plasticity. It adopts an extended conformation in water but shifts to a more compact, amphipathic structure in a less polar environment, a property thought to be crucial for its ability to permeate cell membranes. nih.govresearchgate.net

Fluorescence-based assays are critical for quantifying the binding affinity between this compound and Ras proteins. Fluorescence Anisotropy (FA) has been used extensively to determine the dissociation constant (KD) of this interaction. nih.gov In this assay, a fluorescein-labeled version of this compound (FITC-9A5) is used. The binding of the larger K-Ras protein to the labeled peptide causes the complex to tumble more slowly in solution, leading to an increase in fluorescence anisotropy. By titrating K-Ras against a fixed concentration of FITC-9A5, a binding curve can be generated to calculate the KD. nih.gov

These FA assays demonstrated that this compound selectively binds to the active, GTP-bound form of K-Ras over the inactive, GDP-bound form. nih.gov

K-Ras FormBinding Affinity (KD, µM) for FITC-9A5
K-Ras G12V-GTP0.44
K-Ras G12V-GPPNP (GTP analogue)0.64
K-Ras G12V-GDP2.5

Homogeneous Time-Resolved Fluorescence (HTRF) is another powerful technique suitable for studying such protein-peptide interactions in a high-throughput format. nih.govceltarys.comresearchgate.net HTRF combines fluorescence resonance energy transfer (FRET) with time-resolved detection, which minimizes background interference and increases assay sensitivity. nih.govnih.gov While specific HTRF data for this compound is not detailed in the provided sources, it represents a standard and robust methodology used in drug discovery for characterizing inhibitor binding and kinetics, and is applicable to systems like the Ras-Cyclorasin interaction. researchgate.netnih.gov

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify the binding affinity between molecules in solution. nih.govmdpi.com The method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding. mdpi.com

In a typical MST experiment, one binding partner (e.g., a target protein like K-Ras) is fluorescently labeled, while the other molecule (the ligand, such as this compound) remains unlabeled and is titrated in a series of dilutions. nih.gov The movement of the fluorescently labeled molecule through a microscopic, laser-induced temperature gradient is monitored. When the ligand binds to the fluorescent target, the complex's thermophoretic properties change, leading to a different movement pattern compared to the unbound target. This change is plotted against the ligand concentration to generate a binding curve from which the dissociation constant (Kd) can be derived. mdpi.com

MST is advantageous for studying interactions like those between peptides and proteins because it requires low sample consumption, is performed free in solution without surface immobilization, and is generally robust to buffer compositions. nih.govnanotempertech.com While specific MST data for this compound binding to Ras proteins is not prominently featured in the primary literature, this technique represents a standard and highly effective method for determining the binding affinities of such peptide-protein interactions. researchgate.net Fluorescence Anisotropy (FA) has been used to determine the binding affinity of a FITC-labeled version of this compound to different forms of K-Ras. nih.gov

Table 1: Binding Affinity of FITC-9A5 for K-Ras Variants (Determined by Fluorescence Anisotropy) Note: The FITC label was attached by substituting Arg-6 with a lysine, which was noted to reduce its affinity for K-Ras.

K-Ras VariantDissociation Constant (KD)
Ras-GTP0.44 µM
Ras-GPPNP0.64 µM
Ras-GDP2.5 µM
Data sourced from scientific literature. nih.gov

Confocal Microscopy for Cellular Internalization Studies

To exert an intracellular effect, a peptide inhibitor like this compound must first cross the cell membrane. Confocal microscopy is a key imaging technique used to visualize and confirm the cellular uptake of such molecules. nih.gov

In studies investigating this compound, the peptide was chemically labeled with a fluorescent dye, fluorescein (B123965) isothiocyanate (FITC), creating FITC-9A5. nih.gov Lung cancer cells (A549) were then treated with this fluorescently tagged peptide. By using a confocal microscope, which provides high-resolution optical images with depth selectivity, researchers could observe the localization of the fluorescence within the cells.

The results showed that cells treated with FITC-9A5 exhibited intense and diffuse fluorescence throughout the cytoplasm. nih.gov This pattern is indicative of successful internalization and distribution within the cell's interior. In contrast, a different, less potent peptide (FITC-9A54) showed much weaker and predominantly punctate fluorescence, suggesting it was largely trapped in endosomes and failed to reach the cytoplasm efficiently. nih.gov These imaging studies were critical in demonstrating the superior cell-penetrating capability of this compound. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the interactions between molecules like this compound and their cellular targets. nih.govunipa.it These simulations model the movements and interactions of atoms and molecules over time, helping to predict binding modes and understand the structural basis of activity. nih.govdigitellinc.com

A computational study explored the behavior of a modified, myristoylated linear version of this compound at a simulated cell membrane in the presence of the oncogenic K-Ras4B.G12D protein. biorxiv.org Using all-atom molecular dynamics simulations, researchers investigated whether the peptide could anchor to the membrane and interact with the effector-binding region of K-Ras. biorxiv.org

The simulations revealed that the modified this compound peptide could adhere to the membrane, a process assisted by its aromatic residues (Tryptophan and Phenylalanine). biorxiv.org This membrane anchoring, combined with the peptide's positive charge, was predicted to attract the effector lobe of K-Ras, potentially locking the oncoprotein in an inactive state and hindering its ability to bind with downstream effector proteins like C-Raf. biorxiv.org Such computational studies are invaluable for generating hypotheses and guiding the design of more potent and effective peptide inhibitors. biorxiv.org

Advanced Molecular and Cell Biology Techniques for Functional Assessment

Western Blotting for Protein Phosphorylation Analysis

Western blotting is a fundamental technique used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. It is used to verify that an inhibitor of a signaling protein, like Ras, is having the intended downstream effect. nih.govresearchgate.net

The Ras signaling pathway involves a cascade of protein phosphorylations, including the activation of MEK and Akt. nih.govnih.gov To assess the functional impact of this compound, cancer cells were treated with the peptide, and cell lysates were analyzed by Western blotting. The results demonstrated that treatment with this compound led to a reduction in the phosphorylation levels of both MEK and Akt in lung cancer cell lines expressing mutant Ras. nih.gov A time-course experiment showed that this dephosphorylation occurred rapidly, largely within 10 minutes of exposure to the peptide. nih.gov However, in another study using U-2 OS cells, this compound did not inhibit the phosphorylation of Erk, a downstream target of the Ras pathway, after a 15-minute treatment. biorxiv.orgnih.gov

These analyses are critical for confirming that the peptide can engage its target in a cellular context and disrupt the specific signaling pathways that drive cancer cell proliferation.

Table 2: Effect of this compound on Downstream Ras Signaling

Downstream ProteinPhosphorylation StatusCell Line Context
MEKReducedLung cancer cells (e.g., H358, H1299) nih.gov
AktReducedLung cancer cells (e.g., H358, H1299) nih.gov
ErkNo inhibition observed (15 min)U-2 OS cells biorxiv.orgnih.gov
Data compiled from multiple research articles. nih.govbiorxiv.orgnih.gov

Flow Cytometry for Apoptosis Detection (e.g., Annexin V/PI staining)

Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles, such as cells, as they flow in a fluid stream through a beam of light. When combined with fluorescent labeling, it is a powerful tool for quantifying cellular processes like apoptosis (programmed cell death). nih.gov

The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect apoptosis. nih.govbosterbio.com During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS), normally located on the inner leaflet of the plasma membrane, flips to the outer surface. kumc.edu Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. nih.gov PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. nih.gov Therefore, by staining cells with both fluorescently-labeled Annexin V and PI, one can distinguish between different cell populations:

Viable cells: Annexin V-negative and PI-negative bosterbio.com

Early apoptotic cells: Annexin V-positive and PI-negative bosterbio.com

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive bosterbio.com

Research has shown that this compound induces apoptosis in cancer cells. nih.gov Flow cytometry using Annexin V/PI staining is the standard methodology to quantify this effect, allowing researchers to determine the percentage of cells undergoing programmed cell death after treatment with the compound. nih.govthermofisher.com

Proteomic and Genomic Approaches for Broader Biological Impact

While techniques like Western blotting focus on specific proteins, proteomic and genomic approaches offer a global view of how a compound affects a cell. Proteomics is the large-scale study of the entire set of proteins (the proteome) expressed by a cell or organism. nih.gov

Top-down and bottom-up proteomic strategies, typically utilizing mass spectrometry, can be employed to understand the broader biological impact of a compound like this compound. nih.gov For example, treating cancer cells with the peptide and then comparing their proteome to that of untreated cells could reveal widespread changes in protein expression or post-translational modifications. This could uncover unexpected off-target effects or identify additional signaling pathways modulated by the compound, providing a more comprehensive understanding of its mechanism of action. nih.gov Although specific, large-scale proteomic studies on this compound have not been detailed in available literature, these methods represent a crucial next step in characterizing the full biological activity of novel therapeutic candidates.

Future Directions in Cyclorasin 9a5 Research

Design and Synthesis of Novel Analogs with Improved Selectivity and Efficacy

A primary avenue for future research lies in the rational design and synthesis of new Cyclorasin 9A5 analogs. The goal is to create derivatives that retain or enhance target-binding affinity while minimizing the off-target effects, such as membrane disruption, observed with the parent compound.

Initial structure-activity relationship (SAR) studies have provided a foundation for this work. For example, the analog Cyclorasin 9A54 was developed with a greater binding affinity for Ras proteins compared to this compound. nih.gov However, this enhanced affinity did not translate to superior cellular activity, as Cyclorasin 9A54 exhibited poorer membrane permeability. nih.gov Conversely, analogs like Cyclorasin 9A54 and Cyclorasin 12A were found to be significantly less disruptive to cell membranes than the original 9A5 peptide. a-star.edu.sgbiorxiv.org Another analog, Cyclorasin 9A16, showed inhibitory concentrations similar to 9A5 but was later identified as a false-positive non-binder to KRas, underscoring the need for rigorous biophysical validation of new compounds. a-star.edu.sg

These findings highlight a critical challenge: balancing target affinity, cell permeability, and off-target toxicity. Future design strategies could involve:

Systematic Amino Acid Substitution: Replacing specific residues to understand their contribution to both binding and membrane interaction. Peptide arrays with alanine (B10760859) scans, D-amino acid scans, and N-methylated amino acid scans could efficiently map critical residues. rsc.org

Modifying Physicochemical Properties: Adjusting the balance of hydrophobic and positively charged residues, which is believed to be responsible for membrane disruption. biorxiv.orgbiorxiv.org

Conformational Constraint: Introducing different cyclization strategies or non-natural amino acids to stabilize the peptide in a conformation that favors target binding over non-specific membrane interactions. mdpi.com

The synthesis of such analogs would follow established methods of solid-phase peptide synthesis for the linear precursor, followed by a head-to-tail cyclization step. researchgate.net The properties of known analogs compared to the parent compound illustrate the delicate balance required for optimization.

CompoundReported Ras Binding Affinity (IC50 or KD)Cellular Activity (Anti-proliferative)Membrane Disruption (LDH Release)Reference
This compoundIC50 = 120 nM (Ras-Raf interaction); later shown to be a non-binder by multiple techniquesPotent (e.g., LD50 ~3 µM in H1299 cells)Appreciable (EC50 = 30 µM) nih.govbiorxiv.orgnih.gov
Cyclorasin 9A54Higher than 9A5Less active than 9A5Minimal nih.govbiorxiv.org
Cyclorasin 12ANot specifiedNot specifiedMinimal a-star.edu.sgbiorxiv.org
Cyclorasin 9A16Initially reported similar to 9A5; later shown to be a non-binderSimilar to 9A5Not specified a-star.edu.sg

Further Elucidation of Off-Target Effects and Mechanism of Membrane Disruption

A critical area for future research is the detailed characterization of this compound's off-target effects. It is now understood that much of its observed anti-proliferative activity stems from the physical disruption of the cell membrane rather than the specific inhibition of Ras signaling. a-star.edu.sgnih.gov Rigorous biophysical analyses using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and hydrogen-deuterium exchange mass spectrometry (HDX-MS) have demonstrated that this compound does not specifically bind to KRas and can induce protein unfolding. a-star.edu.sgbiorxiv.orgnih.gov

The compound's cytotoxicity is strongly correlated with its ability to cause the release of intracellular lactate (B86563) dehydrogenase (LDH), a hallmark of membrane rupture. biorxiv.orgbiorxiv.org This effect is likely driven by the peptide's amphipathic structure, which features both hydrophobic moieties and multiple positively charged residues. biorxiv.org This allows it to insert into and destabilize the lipid bilayer of cell membranes.

Future investigations should aim to:

Identify the precise molecular determinants of membrane lysis by creating a library of analogs with varied charge and hydrophobicity.

Determine if the membrane disruption is uniform across different cell types or if it shows selectivity for certain membrane compositions, such as those of cancer cells.

Investigate whether other off-target intracellular interactions, aside from membrane lysis, contribute to its biological activity profile.

The observation that analogs like Cyclorasin 9A54 and Cyclorasin 12A induce minimal LDH leakage compared to this compound provides a valuable tool for these studies, allowing researchers to decouple the structural requirements for membrane disruption from those of target binding. biorxiv.orgbiorxiv.org

CompoundKRas Binding Verification (Orthogonal Methods)Membrane Disruption (LDH Release EC50)Activity in KRas-Independent CellsReference
This compoundFalse-positive; non-binder; induces unfolding~30 µMStrong anti-proliferative effects a-star.edu.sgbiorxiv.orgbiorxiv.org
Cyclorasin 9A54Not specified (in these studies)MinimalNot specified biorxiv.orgbiorxiv.org
Cyclorasin 12ANot specified (in these studies)MinimalNot specified biorxiv.orgbiorxiv.org

Advanced Computational Modeling for Rational Design and Optimization

Computational methods are poised to play a pivotal role in overcoming the challenges associated with this compound and guiding the development of superior analogs. nih.gov Existing computational studies have already provided valuable insights; for instance, molecular dynamics (MD) simulations corroborated experimental data by showing that this compound does not form a stable complex with KRas. biorxiv.org

Future computational efforts can be expanded significantly:

Enhanced Conformational Sampling: Advanced simulation techniques can be used to explore the conformational landscape of this compound and its analogs in different environments (e.g., water vs. a lipid bilayer) to understand the structural transitions that lead to membrane permeabilization and disruption. researchgate.net

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models could help predict the membrane toxicity of new designs before their synthesis, saving time and resources. researchgate.net

Scaffold Hopping and Redesign: Computational tools can be used to design entirely new scaffolds that maintain the key binding interactions of the original peptide but possess improved pharmacological properties. acs.org One such study has already explored the computational redesign of this compound into a myristoylated linear peptide to target the Ras:membrane interface, demonstrating the potential for computational approaches to repurpose the core sequence for novel mechanisms of action. biorxiv.org

These computational approaches will be instrumental in rationally designing peptides that can distinguish between the protein target and cell membranes, thereby improving selectivity. researchgate.net

Exploration of Synergistic Interactions with Other Bioactive Compounds

Regardless of whether researchers aim to refine this compound into a specific Ras inhibitor or develop its analogs for other purposes, exploring synergistic interactions with other bioactive compounds is a promising strategy. The original rationale for targeting Ras was its central role in activating multiple downstream signaling pathways, including the RAF/MEK/ERK and PI3K/AKT/mTOR pathways. nih.gov

Targeting a central node like Ras is expected to have a broader impact than inhibiting a single downstream effector. Research has shown that dual inhibition of the MEK and PI3K pathways with specific kinase inhibitors can result in synergistic anti-cancer effects. acs.orgnih.gov This provides a strong basis for investigating combinations of a future, optimized Cyclorasin analog with other targeted agents.

Future research in this area should:

Screen for synergistic effects between next-generation Cyclorasin analogs and a panel of known kinase inhibitors (e.g., MEK, PI3K, or AKT inhibitors).

Investigate combinations with conventional chemotherapeutic agents or radiotherapy, which could lower the required concentration of each agent and potentially reduce toxicity. mdpi.com

Use systems biology approaches to model signaling networks and predict the most effective combination strategies for specific cancer subtypes based on their genetic makeup.

Such studies could unlock the full therapeutic potential of the Cyclorasin scaffold, even if its final application differs from its originally intended purpose.

Q & A

Q. How is the IC50 value of Cyclorasin 9A5 determined in Ras-Raf interaction assays?

this compound's IC50 (120 nM) is typically measured using competitive binding assays in vitro. Fluorescence polarization or surface plasmon resonance (SPR) can quantify displacement of Raf from Ras. Validation via LC-MS/MS ensures peptide integrity and concentration accuracy during assays, with inter-laboratory studies confirming precision (±12% accuracy) .

Q. What structural features enable this compound's cell permeability?

this compound incorporates d-amino acids (e.g., d-Ala, d-Nle) to resist proteolytic degradation and a cyclic backbone for rigidity. Its arginine-rich motif (RRR) enhances membrane penetration via charge interactions. NMR studies reveal that conformational flexibility in DMSO promotes amphipathic structures, facilitating membrane traversal .

Q. Which analytical methods validate this compound's purity and stability?

LC-MS/MS is the gold standard for purity validation, achieving >95% purity with inter-laboratory reproducibility (CV <15% for LLOQ). Stability is ensured by storage at -20°C in lyophilized form, with periodic reanalysis to monitor degradation .

Q. What role do d-amino acids play in this compound's bioactivity?

d-amino acids (e.g., d-Nal, d-Nle) enhance metabolic stability by evading proteases. They also optimize steric interactions with Ras's Switch I/II domains, as shown in molecular docking simulations .

Advanced Research Questions

Q. How can computational modeling improve this compound's membrane anchoring?

Myristoylation or farnesylation at the N-terminus (e.g., replacing Ala with Gly) enhances membrane anchoring. Molecular dynamics simulations demonstrate that farnesyl-modified this compound increases K-Ras4B binding to lipid bilayers by 55%, improving inhibitory efficacy .

Q. What strategies address this compound's lack of RAS isoform specificity?

Directed evolution of peptide libraries or structure-guided mutagenesis can refine selectivity. For example, substituting the R9 motif with CRD fragments (e.g., RKTFLKLA) reduces off-target effects but requires balancing charge and hydrophobicity for membrane interaction .

Q. How do solvent conditions affect this compound's conformational dynamics?

In aqueous environments, this compound adopts extended conformations, while DMSO induces compact, amphipathic structures critical for cell entry. Adjacent bulky residues (e.g., Tle-2/dVal-3 in analog 9A54) hinder this flexibility, reducing permeability .

Q. How can conflicting data on this compound's efficacy across RAS mutants be reconciled?

Discrepancies arise from variations in RAS activation states (GTP vs. GDP) and membrane lipid composition. Standardizing assays using GTP-loaded KRAS(G12V) and including anionic lipids (e.g., phosphatidylserine) in model membranes improves reproducibility .

Q. What experimental designs mitigate off-target effects in this compound studies?

Co-treatment with RAS pathway inhibitors (e.g., MEK/ERK blockers) controls confounding signaling. Isoform-specific knockdown (siRNA) or CRISPR-edited cell lines further isolate this compound's effects on Ras-Raf versus parallel pathways .

Q. How does this compound's efficacy compare in 2D vs. 3D cancer models?

3D spheroids or organoids better mimic tumor microenvironments, where peptide penetration is limited. Encapsulation in nanoparticles or PEGylation improves bioavailability in these models, as suggested by in vitro–in vivo translation challenges noted in preclinical studies .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding, Western blot for downstream pathway inhibition) .
  • Experimental Reproducibility : Adhere to storage protocols (-20°C, lyophilized) and validate peptide batches via LC-MS/MS before use .

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